"potential biological activity of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione"
"potential biological activity of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione"
An In-Depth Technical Guide to the Potential Biological Activity of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione
Preamble: The Promise of a Privileged Scaffold
The imidazolidine-2,4-dione, or hydantoin, nucleus is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique structural features, including hydrogen bond donors and acceptors, and multiple sites for substitution, have made it the foundation for a multitude of clinically significant drugs, from the anticonvulsant Phenytoin to the anticancer agent Enzalutamide.[1][2] This guide focuses on a specific, yet under-explored, derivative: 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione .
By dissecting its structure, we can form rational hypotheses about its biological potential. The molecule is a close structural analog of established anticonvulsants like Phenytoin (5,5-diphenylhydantoin) and Nirvanol (5-ethyl-5-phenylhydantoin), which immediately suggests a primary avenue of investigation in neurology.[3][4] However, the introduction of a methyl group and a 4-nitrophenyl moiety at the C5 position invites a broader exploration. The nitroaromatic group is a well-known pharmacophore in antimicrobial and even anticancer agents.
This document serves as a technical framework for researchers, scientists, and drug development professionals. It moves beyond a simple review to propose a logical, multi-pronged research plan, detailing the causality behind experimental choices and providing actionable protocols to unlock the therapeutic potential of this intriguing molecule.
Section 1: Molecular Identity and Synthetic Strategy
Before biological evaluation, establishing a reliable and scalable synthesis is paramount. The target compound, 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione, can be synthesized using established chemical principles for creating the hydantoin core.
Proposed Synthesis: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a robust and widely used method for synthesizing 5,5-disubstituted hydantoins from a ketone, potassium cyanide, and ammonium carbonate. This one-pot, multi-component reaction offers an efficient route to the target molecule.
Causality of Protocol Choice: This method is selected for its high efficiency and the ready availability of the starting ketone, 4'-nitroacetophenone. It directly installs the required methyl and 4-nitrophenyl groups at the C5 position in a single, well-documented process.
Experimental Protocol: Synthesis of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione
-
Reactant Preparation: In a sealed pressure vessel, combine 4'-nitroacetophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water until the solids are fully submerged and can be stirred effectively.
-
Reaction: Seal the vessel and heat to 80-90°C with vigorous stirring for 12-18 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with dilute hydrochloric acid (e.g., 2N HCl) to a pH of ~6. This will precipitate the crude product.
-
Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under a vacuum. Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to yield the purified 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and elemental analysis.
Visualization: Synthetic Workflow
Caption: Hypothesized mechanism: stabilization of the inactive Na+ channel.
Experimental Workflow for Anticonvulsant Evaluation
A tiered approach is proposed, starting with broad in vivo screening and progressing to more specific mechanistic studies.
Tier 1: In Vivo Efficacy and Neurotoxicity Screening
-
Objective: To determine if the compound has anticonvulsant activity in established seizure models and to assess its acute neurological side-effect profile.
-
Protocols:
-
Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures. [3][5]Administer the compound (intraperitoneally or orally) to rodents at various doses, followed by a transcorneal electrical stimulus. Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is predictive of efficacy against absence seizures. [5]Following compound administration, inject a convulsive dose of PTZ and observe for the presence or absence of clonic seizures.
-
Rotarod Neurotoxicity Test: To assess motor impairment, a common side effect of anticonvulsants. [5]Trained rodents are placed on a rotating rod, and the time they remain on the rod is measured after compound administration.
-
Tier 2: In Vitro Mechanistic Validation
-
Objective: To confirm the hypothesized mechanism of action on voltage-gated sodium channels.
-
Protocol:
-
Whole-Cell Patch-Clamp Electrophysiology: Use primary neuronal cultures or cell lines expressing voltage-gated sodium channels (e.g., Nav1.2). Apply the compound and measure its effect on sodium currents, specifically looking for use-dependent and voltage-dependent block, which are hallmarks of a Phenytoin-like mechanism. [6]
-
Data Presentation: Comparative Efficacy and Safety Profile
Quantitative data from in vivo studies should be summarized to compare the compound's therapeutic index against a standard drug like Phenytoin.
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (TD₅₀/MES ED₅₀) |
| Phenytoin (Reference) | Literature Value | Literature Value | Literature Value | Calculated |
| 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione | Experimental | Experimental | Experimental | Calculated |
Section 3: Secondary Investigation - Anticancer Potential
The hydantoin scaffold is present in several approved anticancer drugs, and numerous derivatives have shown potent cytotoxic activity against cancer cell lines. [2][7]The 4-nitrophenyl group can also contribute to this activity. Therefore, screening for anticancer effects is a logical secondary line of inquiry.
Experimental Workflow for Anticancer Screening
Tier 1: In Vitro Cytotoxicity Screening
-
Objective: To determine if the compound inhibits the growth of human cancer cells.
-
Protocol:
-
MTT or SRB Assay: Screen the compound against a representative panel of human cancer cell lines. A minimal panel could include:
-
MCF-7: Estrogen-receptor-positive breast cancer. [7] * HCT-116: Colorectal cancer. [7] * A549: Non-small cell lung cancer. [8] * PC-3: Prostate cancer. [9] 2. Incubate cells with a range of compound concentrations for 48-72 hours. Cell viability will be measured, and IC₅₀ values (the concentration required to inhibit growth by 50%) will be calculated.
-
-
Tier 2: Mechanistic Elucidation (If Active in Tier 1)
-
Objective: To understand how the compound is killing or inhibiting the growth of cancer cells.
-
Protocols:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound causes cell cycle arrest at a specific phase (e.g., G1, S, G2/M). [7] 2. Apoptosis Assay: Use flow cytometry with Annexin V/PI co-staining to differentiate between viable, apoptotic, and necrotic cells, confirming if the compound induces programmed cell death. [7][10]
-
Visualization: Anticancer Investigation Workflow
Caption: Tiered workflow for evaluating potential anticancer activity.
Section 4: Tertiary Investigation - Antimicrobial Activity
The presence of a nitroaromatic functional group is a strong indicator of potential antimicrobial activity, as seen in drugs like metronidazole and nitrofurantoin. [11]Combined with the hydantoin core, which has also been investigated for such properties, this warrants an exploratory screening. [12]
Experimental Workflow for Antimicrobial Screening
-
Objective: To determine if the compound has inhibitory or cidal activity against representative pathogenic microbes.
-
Protocols:
-
Broth Microdilution Assay: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC). [13][14] * Prepare serial dilutions of the compound in microtiter plates.
-
Inoculate with a standardized suspension of test organisms. A suggested panel includes:
-
Staphylococcus aureus (Gram-positive bacteria)
-
Escherichia coli (Gram-negative bacteria)
-
Candida albicans (Fungus/Yeast)
-
-
Incubate for 18-24 hours (bacteria) or 48 hours (yeast). The MIC is the lowest concentration with no visible growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine if the compound is static (inhibits growth) or cidal (kills).
-
After determining the MIC, plate aliquots from the wells showing no growth onto agar plates.
-
Incubate and observe for colony growth. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
-
Data Presentation: Antimicrobial Activity Spectrum
| Test Organism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Experimental | Experimental |
| Escherichia coli | Gram-negative | Experimental | Experimental |
| Candida albicans | Fungus | Experimental | Experimental |
| Ciprofloxacin (Control) | - | Literature | Literature |
| Fluconazole (Control) | - | Literature | Literature |
Conclusion and Future Directions
5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione is a molecule of significant therapeutic potential, primarily as an anticonvulsant, based on robust structure-activity relationships. The proposed experimental framework provides a clear path to validating this hypothesis, beginning with in vivo efficacy models and progressing to in vitro mechanistic studies.
Furthermore, the presence of both the privileged hydantoin scaffold and a nitroaromatic moiety justifies the exploration of its anticancer and antimicrobial activities. Positive results in any of these secondary or tertiary screens would open exciting new avenues for drug development.
Future work on this compound, contingent on promising initial data, should focus on:
-
Lead Optimization: Synthesizing analogs to improve potency and reduce toxicity.
-
Pharmacokinetic Profiling: Investigating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Advanced In Vivo Models: Testing in more complex disease models, such as chronic epilepsy or xenograft cancer models.
This guide provides the scientific rationale and methodological foundation to systematically evaluate 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione, potentially transforming it from a chemical entity into a lead candidate for novel therapeutics.
References
-
Kumar, R., et al. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini Reviews in Medicinal Chemistry, 25(9), 693-726. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Phenytoin? Patsnap. [Link]
-
Pediatric Oncall. (n.d.). Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]
-
Speed Pharmacology. (2023). Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs). YouTube. [Link]
-
Wang, Y., et al. (2019). Structure‐Activity Relationship Studies of Hydantoin‐Cored Ligands for Smoothened Receptor. ChemistryOpen, 8(8), 1028-1034. [Link]
-
Deranged Physiology. (2023). Phenytoin. [Link]
-
Macdonald, R. L. (1989). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 26(2), 121-131. [Link]
-
Kumar, R. S., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]
-
Lee, J., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 585-606. [Link]
-
CUTM Courseware. (n.d.). SAR of Hydantoins. [Link]
-
de Moraes, J., et al. (2024). Antischistosomal activity of imidazolidine-2,4-dione derivatives. Antimicrobial Agents and Chemotherapy. [Link]
-
Wikipedia. (n.d.). Nirvanol. [Link]
-
Kumar, R. S., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and... International Journal of Pharmacology, 12(3), 290-303. [Link]
-
Abdulrahman, L. K., et al. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. [Link]
-
Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26-29. [Link]
-
Semantic Scholar. (2013). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. [Link]
-
Rando, D. G., et al. (2011). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Hindawi. [Link]
-
Ulenberg, K. E., et al. (2011). Synthesis and anticonvulsant activity of new N-Mannich bases derived from 5-cyclopropyl-5-phenyl- and 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-diones. Bioorganic & Medicinal Chemistry, 19(21), 6487-6495. [Link]
-
Kolos, N. N., et al. (2018). SYNTHESIS AND STRUCTURE OF 3,4,5-TRIHYDROXY-5-(4- NITROPHENYL)IMIDAZOLIDIN-2-ONE. Bibliomed. [Link]
-
RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. [Link]
-
Semantic Scholar. (n.d.). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety. [Link]
-
Abdel-Wahab, B. F., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 21(1), 89. [Link]
-
Gümüş, F., & Ozkan, O. (2002). Synthesis and in vitro antimicrobial evaluation of 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazoles. Archiv der Pharmazie, 335(10), 495-499. [Link]
-
Oliva, A., et al. (2008). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 13(5), 1105-1113. [Link]
-
Ghorab, M. M., et al. (2022). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 27(19), 6245. [Link]
-
Maguire, J. H., & Butler, T. C. (1982). 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog. Drug Metabolism and Disposition, 10(5), 555-557. [Link]
-
Kumar, A., et al. (2022). Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. Pharmaceuticals, 15(10), 1238. [Link]
-
ResearchGate. (n.d.). New Imidazol-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity and Molecular Modeling Study. [Link]
-
Semantic Scholar. (n.d.). Anticonvulsant Activities of New 1,4-dihydropyridine Derivatives Containing 4-nitroimidazolyl Substituents. [Link]
-
Kamal, A., et al. (2015). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. RSC Advances, 5(29), 22467-22476. [Link]
-
MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]
-
Hindawi. (2011). Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives. [Link]
-
Dana Bioscience. (n.d.). 5-Methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione 5g. [Link]
-
Staszowska-Karkut, M., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6561. [Link]
-
Ghinet, A., et al. (2019). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 24(17), 3180. [Link]
Sources
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nirvanol - Wikipedia [en.wikipedia.org]
- 5. Synthesis and anticonvulsant activity of new N-Mannich bases derived from 5-cyclopropyl-5-phenyl- and 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rjpn.org [rjpn.org]
- 9. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and in vitro antimicrobial evaluation of 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
